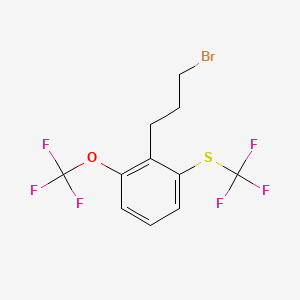
1-(3-Bromopropyl)-2-(trifluoromethoxy)-6-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-2-(trifluoromethoxy)-6-(trifluoromethylthio)benzene is a complex organic compound characterized by the presence of bromine, trifluoromethoxy, and trifluoromethylthio groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-(trifluoromethoxy)-6-(trifluoromethylthio)benzene typically involves multiple steps, starting with the functionalization of the benzene ring. The introduction of the bromopropyl group can be achieved through a nucleophilic substitution reaction, where a suitable bromopropylating agent reacts with a precursor compound. The trifluoromethoxy and trifluoromethylthio groups are introduced using specific reagents under controlled conditions to ensure selective substitution on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromopropyl)-2-(trifluoromethoxy)-6-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The trifluoromethylthio group can be oxidized to sulfoxides or sulfones, while reduction reactions can modify the trifluoromethoxy group.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions modify the existing functional groups on the benzene ring.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-2-(trifluoromethoxy)-6-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-2-(trifluoromethoxy)-6-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways. The bromopropyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The trifluoromethoxy and trifluoromethylthio groups can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethoxy)benzene
- 1-(3-Bromopropyl)-3-(trifluoromethoxy)-5-(trifluoromethylthio)benzene
Comparison: Compared to similar compounds, 1-(3-Bromopropyl)-2-(trifluoromethoxy)-6-(trifluoromethylthio)benzene is unique due to the specific positioning of the trifluoromethoxy and trifluoromethylthio groups on the benzene ring. This unique arrangement can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H9BrF6OS |
|---|---|
Molekulargewicht |
383.15 g/mol |
IUPAC-Name |
2-(3-bromopropyl)-1-(trifluoromethoxy)-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C11H9BrF6OS/c12-6-2-3-7-8(19-10(13,14)15)4-1-5-9(7)20-11(16,17)18/h1,4-5H,2-3,6H2 |
InChI-Schlüssel |
QMPBAHFKYSBABA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)CCCBr)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



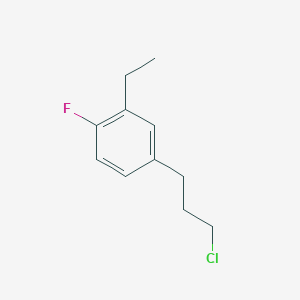
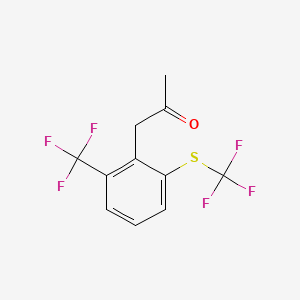
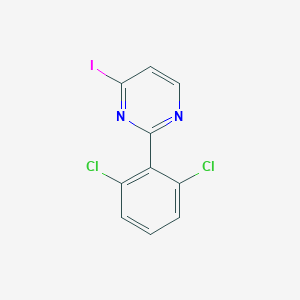
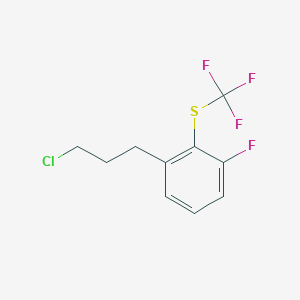

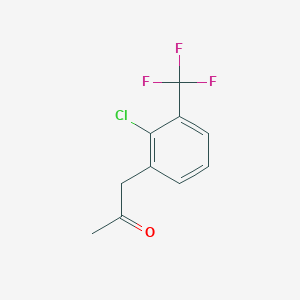
![2-[[2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]phenyl]methylidene]propanedinitrile](/img/structure/B14055688.png)
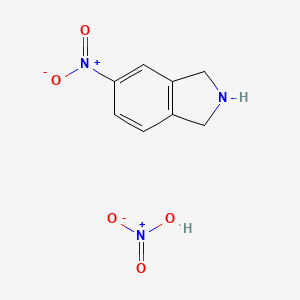
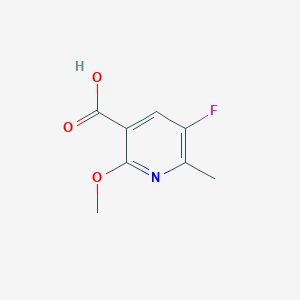
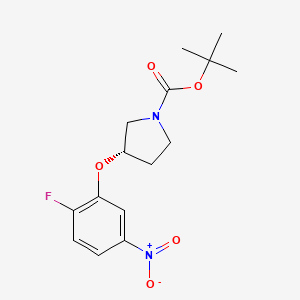
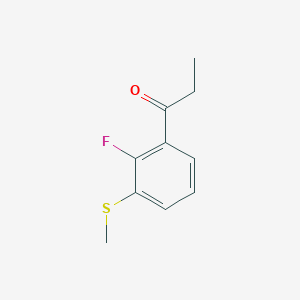
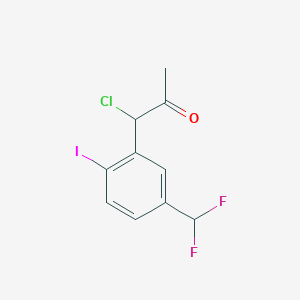
![{[(3,4-Dimethylphenyl)amino]methylene}malononitrile](/img/structure/B14055722.png)
